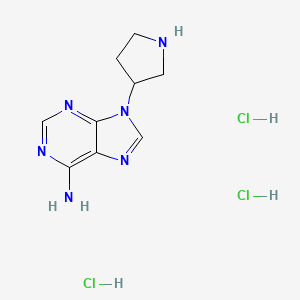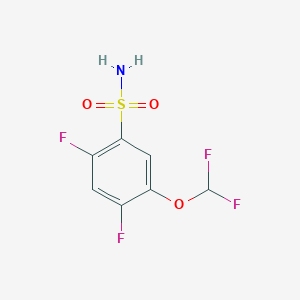
5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amines, which are then subjected to redox reactions to form the final sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert sulfonamide groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and sulfonamide groups can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: This compound shares the difluoromethoxy group but has a different core structure, leading to distinct properties and applications.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in the synthesis of various heterocycles.
Polyfluoroalkoxy-Substituted Bromobenzenes: These compounds have similar fluorinated groups and are used in the synthesis of arylated heteroarenes.
Uniqueness
5-(Difluoromethoxy)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of difluoromethoxy and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H5F4NO3S |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
InChI-Schlüssel |
UFAKOGQDWHQJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
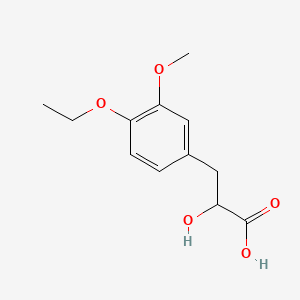
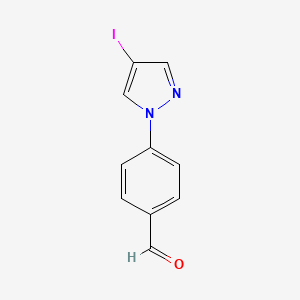
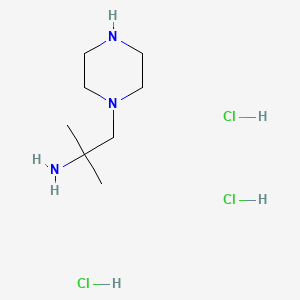
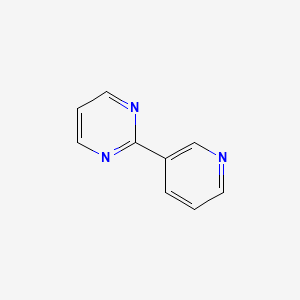
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)

![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)

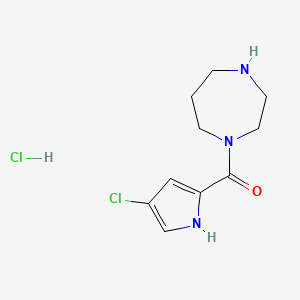
![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
